

Application Note: Quantitative Analysis of DS17 in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: DS17

Cat. No.: B12365037

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Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **DS17**, a novel therapeutic agent, in human plasma.[1][2] The method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard (SIL-IS), **DS17-d4**, to ensure accuracy and precision.[3][4][5] The described method is suitable for high-throughput analysis in clinical and preclinical studies, offering excellent sensitivity and a wide dynamic range.

Introduction

DS17 is a small molecule drug candidate currently under investigation for its therapeutic potential. To support pharmacokinetic (PK) and pharmacodynamic (PD) studies, a reliable and validated bioanalytical method for the quantification of **DS17** in biological matrices is essential. [2] LC-MS/MS is the preferred technology for such applications due to its high sensitivity, selectivity, and speed.[1][6] This note details a complete protocol for the extraction and quantification of **DS17** from human plasma, adhering to the principles outlined in regulatory guidelines.[7][8][9][10]

Experimental

- **DS17** reference standard (≥99% purity)
- **DS17-d4** (stable isotope-labeled internal standard, ≥99% purity)

- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (K2-EDTA)
- Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
- Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 μm , 2.1 x 50 mm
- **DS17** Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of **DS17** reference standard in 10 mL of methanol.
- **DS17**-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of **DS17**-d4 in 1 mL of methanol.
- **DS17** Working Solutions: Prepare serial dilutions of the **DS17** stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
- IS Working Solution (100 ng/mL): Dilute the **DS17**-d4 stock solution with acetonitrile.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.^{[11][12]}

Protocol:

- Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
- To 50 μL of plasma sample, calibration standard, or QC, add 150 μL of the IS working solution (100 ng/mL in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures

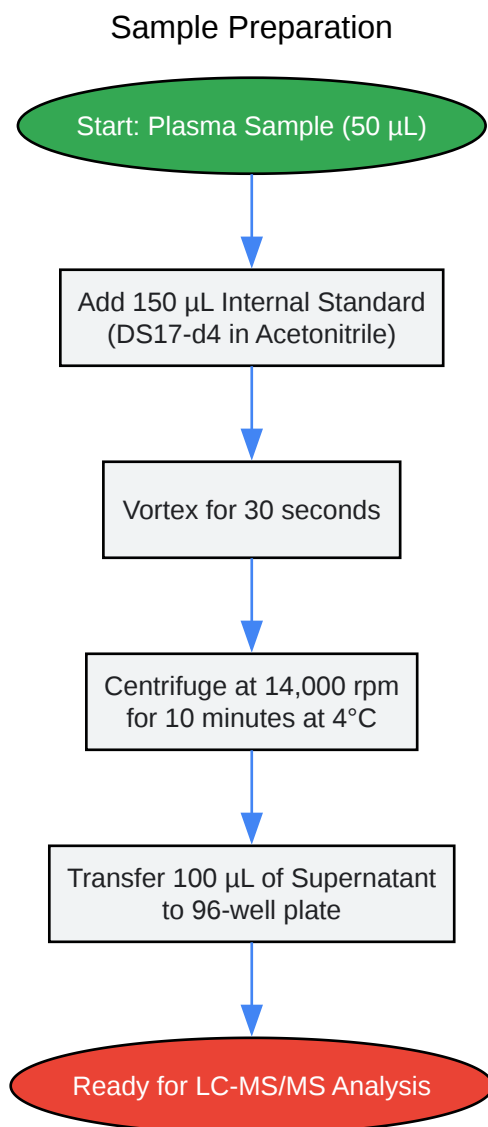
efficient protein precipitation.[13][14]

- Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
- Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
[14]
- Carefully transfer 100 µL of the clear supernatant to a 96-well plate for LC-MS/MS analysis.
- Seal the plate and place it in the autosampler.

Protocols

Protocol 1: DS17 Sample Preparation using Protein Precipitation

This protocol outlines the step-by-step procedure for extracting **DS17** from human plasma.



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Caption: Workflow for **DS17** extraction from plasma.

Protocol 2: LC-MS/MS Analysis

This protocol details the instrumental conditions for the quantification of **DS17**.

LC Parameters:

Parameter	Value
Column	Waters ACQUITY UPLC BEH C18, 1.7 μ m, 2.1 x 50 mm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Column Temperature	40°C
Gradient	Time (min)

MS/MS Parameters:

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

Parameter	Value
Ion Source	ESI+
Capillary Voltage	3500 V
Source Temperature	500°C
Gas 1 (Nebulizer)	50 psi
Gas 2 (Heater)	60 psi
Curtain Gas	35 psi
Collision Gas	Medium

MRM Transitions:

Analyte	Q1 Mass (m/z)	Q3 Mass (m/z)	DP (V)	CE (eV)	CXP (V)
DS17	450.2	250.1	80	35	12
DS17-d4	454.2	254.1	80	35	12

Data Presentation and Results

The method was validated according to FDA bioanalytical method validation guidelines.^{[7][15]}

The calibration curve was linear over the range of 1 to 1000 ng/mL.

Table 1: Calibration Curve Summary

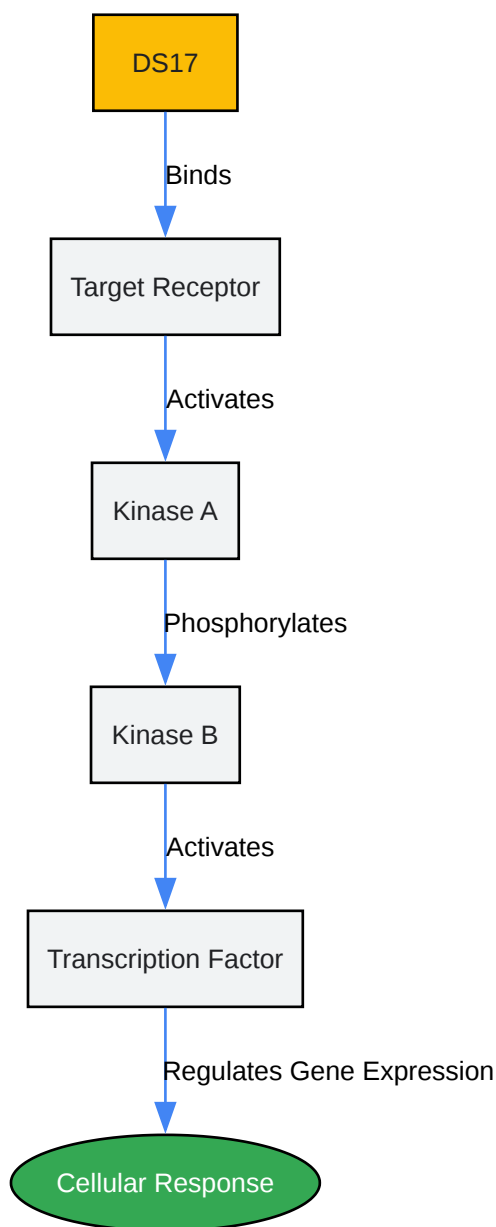
Concentration (ng/mL)	Mean Accuracy (%)	Precision (%CV)
1 (LLOQ)	98.5	8.2
5	101.2	6.5
50	99.8	4.1
250	102.5	3.5
750	100.9	2.8
1000 (ULOQ)	99.1	3.1

Table 2: Inter-day and Intra-day Precision and Accuracy

QC Level	Concentration (ng/mL)	Intra-day Accuracy (%)	Intra-day Precision (%CV)	Inter-day Accuracy (%)	Inter-day Precision (%CV)
LQC	3	103.1	7.5	101.5	8.9
MQC	400	98.9	5.2	99.8	6.3
HQC	800	101.7	4.8	102.3	5.7

Hypothetical Signaling Pathway of DS17

To illustrate the potential mechanism of action of **DS17**, a hypothetical signaling pathway is presented below. This diagram is for illustrative purposes only.



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Caption: Hypothetical signaling pathway of **DS17**.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of **DS17** in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard contribute to the robustness and accuracy of the method, making it well-suited for supporting drug development programs.

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